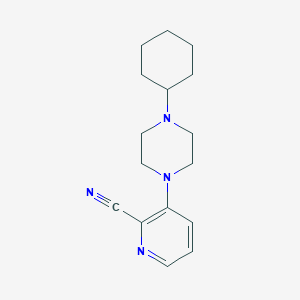

3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile

Description

Properties

IUPAC Name |

3-(4-cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4/c17-13-15-16(7-4-8-18-15)20-11-9-19(10-12-20)14-5-2-1-3-6-14/h4,7-8,14H,1-3,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAGEWWXEIBMBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3=C(N=CC=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-cyclohexylpiperazine with picolinonitrile under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Triethylamine in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Biological Studies: It serves as a probe in biological studies to understand its interaction with various biological targets.

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar picolinonitrile core but differ in the substituents attached to the ring.

4-(Cyclohexylpiperazin-1-yl) derivatives: These compounds have a similar piperazine ring but may have different substituents on the cyclohexyl group.

Uniqueness

3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile is unique due to its specific combination of a cyclohexylpiperazine moiety and a picolinonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H20N4

- Molecular Weight : 244.35 g/mol

- CAS Number : 2210050-35-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structure suggests potential activity as a ligand for neuroreceptors and as an inhibitor for certain kinases.

Antitumor Activity

Research has indicated that derivatives of pyridine compounds, including those similar to this compound, exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results as inhibitors of c-Met kinase, which is involved in tumor growth and metastasis .

Neuropharmacological Effects

The cyclohexylpiperazine moiety is known to influence the central nervous system. Compounds containing this structure often exhibit anxiolytic and antidepressant properties. Studies have suggested that piperazine derivatives can modulate serotonin and dopamine receptors, indicating potential use in treating mood disorders.

Case Studies

- Inhibition of c-Met Kinase : A study involving substituted pyridines demonstrated that certain derivatives could inhibit the c-Met enzyme effectively. This suggests that this compound may also possess similar inhibitory properties, making it a candidate for further development as an antitumor agent .

- Neuropharmacological Assessment : In preclinical models, compounds with piperazine rings have been assessed for their ability to reduce anxiety-like behaviors in rodents. The results indicate that modifications to the piperazine structure can enhance efficacy and selectivity for specific receptor subtypes.

Data Table: Biological Activities and Corresponding Studies

Q & A

Q. How does the compound serve as a precursor for heterocyclic derivatives?

- Example : Reactivity of the nitrile group enables:

- Cyclization : With hydrazines to form pyrazolo[3,4-b]pyridines (anticancer candidates) .

- Nucleophilic Addition : Grignard reagents yield ketone intermediates for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.